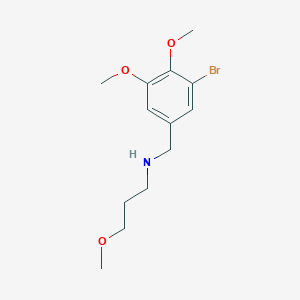
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a tetrazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been studied for its potential applications in a variety of scientific research fields. One area of research where this compound has shown promise is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research where this compound has been studied is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and may have potential applications in the treatment of certain types of cancer.
Mecanismo De Acción
The exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of certain signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has a variety of biochemical and physiological effects. Some of these effects include the modulation of oxidative stress, the inhibition of inflammation, and the regulation of cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its relatively low toxicity. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine. One area of research that warrants further investigation is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research that could be explored is the potential use of this compound in combination with other drugs or therapies for the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various signaling pathways in cells.
In conclusion, N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a compound that has shown promise in a variety of scientific research fields. While there is still much to be learned about this compound, its potential applications in the treatment of neurodegenerative diseases and cancer make it an area of research worth exploring further.
Métodos De Síntesis
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with propylamine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with sodium azide to form the final product.
Propiedades
Nombre del producto |
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine |
|---|---|
Fórmula molecular |
C14H21N5O2 |
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C14H21N5O2/c1-4-8-19-14(16-17-18-19)15-10-11-6-7-12(20-3)13(9-11)21-5-2/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16,18) |
Clave InChI |
QOVVPQDFXNGZDI-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)OCC |
SMILES canónico |
CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)

![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)